Ethyl methacrylate

Description

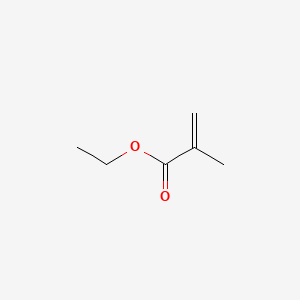

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPCQIBBMFXVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2, Array | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-42-3, 26814-01-7, 26814-02-8 | |

| Record name | Poly(ethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic poly(ethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26814-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic poly(ethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26814-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025308 | |

| Record name | Ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor. | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151 | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94 | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, liquid | |

CAS No. |

97-63-2, 9003-42-3 | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80F70CLT4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-103 °F (NTP, 1992), -75 °C, -103 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Methacrylate Monomer

Abstract

Ethyl Methacrylate (EMA) is a pivotal monomer in the polymer industry, foundational to the production of a vast array of acrylic polymers and resins.[1][2] Its utility in applications ranging from dental prosthetics and adhesives to advanced coatings and materials science necessitates a thorough understanding of its synthesis.[2] This guide provides a comprehensive technical overview of the core methodologies for producing high-purity this compound. We will delve into the two primary synthesis routes—direct esterification and transesterification—exploring the underlying chemical principles, catalytic mechanisms, and critical process parameters that govern reaction efficiency and product quality. This document is structured to provide researchers, chemists, and drug development professionals with field-proven insights, detailed experimental protocols, and the causal logic behind key procedural choices, ensuring both theoretical understanding and practical applicability.

Section 1: Introduction to this compound (EMA)

This compound (IUPAC name: Ethyl 2-methylprop-2-enoate) is a colorless, volatile liquid with a characteristic acrid odor.[2][3] Its molecular structure, featuring a reactive carbon-carbon double bond and an ester functional group, makes it highly susceptible to polymerization, a property that is harnessed in countless industrial applications.[2]

Physicochemical Properties

A clear understanding of EMA's physical and chemical properties is essential for its synthesis, purification, and safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₂ | [3][4] |

| Molar Mass | 114.14 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Density | 0.913 g/cm³ (at 20 °C) | [4] |

| Boiling Point | 117-121 °C | [3][4] |

| Flash Point | 18-20 °C | [4][5] |

| Solubility in Water | 5.1 g/L | [4] |

| Vapor Pressure | 21.3 hPa (at 20 °C) | [4] |

Key Applications

The versatility of EMA stems from its ability to polymerize and copolymerize, forming materials with tailored properties such as high flexibility, strong adhesion, and excellent weather resistance.[2]

-

Polymers and Resins: EMA is a fundamental building block for producing acrylic plastics, often copolymerized with monomers like mthis compound (MMA) to modify the properties of the final polymer.[6][7]

-

Coatings and Adhesives: It is integral to formulations for automotive and architectural coatings, enhancing gloss, durability, and resistance to environmental degradation.[2] Its properties are also leveraged in high-performance acrylic adhesives.[2]

-

Dental and Medical Applications: In the biomedical field, EMA-based polymers are used in the fabrication of artificial nails, dental prosthetics, and as components in bone cement, although this is a more specialized application of its parent monomer, MMA.[1]

Section 2: Core Synthesis Methodologies: A Comparative Overview

The industrial and laboratory synthesis of this compound is dominated by two principal chemical pathways. The selection of a specific route is contingent upon factors such as raw material availability, required purity, production scale, and economic considerations.

-

Direct Esterification: The reaction of methacrylic acid (MAA) with ethanol. This is a classic, widely used equilibrium-driven process.

-

Transesterification: The reaction of an existing alkyl methacrylate (typically mthis compound, MMA) with ethanol to exchange the alkyl group.

| Feature | Direct Esterification | Transesterification |

| Primary Reactants | Methacrylic Acid, Ethanol | Mthis compound, Ethanol |

| Primary Byproduct | Water | Methanol |

| Catalyst Type | Strong acids (H₂SO₄, p-TsOH), Solid acids (Ion-exchange resins) | Organometallics (e.g., tin-based), Metal salts (e.g., calcium-based) |

| Key Challenge | Efficient removal of water to drive equilibrium. | Efficient removal of byproduct alcohol to drive equilibrium. |

| Relative Reaction Time | Generally faster (e.g., 6-8 hours).[8] | Can be significantly longer (>30 hours) depending on catalyst.[8] |

| Advantages | Direct route, potentially higher throughput. | Avoids direct handling of corrosive methacrylic acid. |

| Disadvantages | Requires handling of corrosive acid; catalyst may need neutralization. | Reversible reaction requires efficient separation of alcohols. |

Section 3: Direct Esterification of Methacrylic Acid

The direct esterification of methacrylic acid with ethanol is the most common and straightforward method for EMA synthesis. The reaction is an equilibrium process, necessitating strategic interventions to achieve high conversion rates.

Reaction Principle and Thermodynamics

The reaction is a Fischer-Speier esterification, where methacrylic acid and ethanol react in the presence of an acid catalyst to form this compound and water.

CH₂(C(CH₃))COOH + CH₃CH₂OH ⇌ CH₂(C(CH₃))COOCH₂CH₃ + H₂O

The reaction is reversible and typically has an equilibrium constant close to 1. To maximize the yield of the ester, the equilibrium must be shifted to the right. This is achieved by either using a large excess of one reactant (usually the less expensive ethanol) or, more effectively, by continuously removing one of the products (water) from the reaction mixture as it forms.[9]

Catalysis: The Engine of the Reaction

The catalyst's role is to protonate the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH) are highly effective and widely used.[8][10][11] Their primary advantage is high catalytic activity. However, their use necessitates a downstream neutralization step to remove the corrosive acid, which can complicate purification and generate waste streams.[8]

-

Heterogeneous Acid Catalysts: Solid acid catalysts, such as strongly acidic ion-exchange resins (e.g., Amberlyst) and heteropolyacids, offer a significant process advantage.[9][12][13] They can be easily separated from the reaction mixture by simple filtration, are often reusable, and minimize corrosion and waste generation.[13]

Critical Process Parameters and their Causality

-

Temperature Control: The reaction temperature is typically maintained between 85-105 °C.[8] This provides a sufficient reaction rate without promoting significant side reactions or premature polymerization. The temperature is often dictated by the boiling point of the azeotrope being removed.

-

Molar Ratio of Reactants: The molar ratio of ethanol to methacrylic acid is a critical parameter. While an equimolar ratio can be used, industrial processes often employ a molar ratio of alcohol to acid between 1.2 and 3.0 to help shift the equilibrium.[8][14]

-

Water Removal: Continuous removal of water via azeotropic distillation is the most effective method to drive the reaction to completion.[8] An azeotrope of ethanol and water is distilled off, condensed, and the water is separated, allowing the ethanol to be returned to the reactor. This self-validating system ensures that the reaction proceeds until the theoretical amount of water has been collected.

-

Polymerization Inhibition: Methacrylic acid and this compound can readily polymerize at reaction temperatures, especially in the presence of acid catalysts. Therefore, a polymerization inhibitor, such as a phenolic compound (e.g., hydroquinone) or a stable free radical (e.g., TEMPO derivative), must be added to the reaction mixture to prevent the formation of unwanted polymer, which would drastically reduce yield and create a hazardous situation.[8]

Workflow for Direct Esterification

Caption: Workflow for EMA synthesis via direct esterification.

Section 4: Transesterification for EMA Synthesis

Transesterification offers an alternative route to EMA, particularly advantageous if mthis compound (MMA) is a more readily available or cost-effective starting material.

Reaction Principle

This process involves the reaction of an alkyl methacrylate with ethanol in the presence of a catalyst. The equilibrium is driven by removing the lower-boiling alcohol byproduct. When starting with MMA, the reaction is:

CH₂(C(CH₃))COOCH₃ + CH₃CH₂OH ⇌ CH₂(C(CH₃))COOCH₂CH₃ + CH₃OH

Common Catalysts and Mechanisms

Unlike direct esterification, transesterification is often catalyzed by organometallic compounds or basic salts rather than strong acids.[15]

-

Organotin Catalysts: Compounds like dibutyltin oxide (DBTO) have been traditionally used.[15] The mechanism involves the coordination of the catalyst with the alcohol, increasing its nucleophilicity for attack on the ester carbonyl.

-

Alkali Metal and Alkaline Earth Catalysts: More recent methods utilize catalysts based on calcium, sodium, or lithium salts.[16][17] These can be highly active and offer an alternative to tin-based catalysts, which may have environmental and toxicity concerns.[16] For instance, lithium alkoxides can effectively displace the methyl esters of a methacrylate polymer backbone.[17]

Process Considerations

The success of transesterification hinges on the efficient removal of the methanol byproduct.[15] Since methanol has a lower boiling point (64.7 °C) than ethanol (78.4 °C), it can be selectively removed from the reaction mixture by distillation. This removal is crucial to shift the equilibrium towards the formation of the desired this compound product. The reaction temperature is carefully controlled to facilitate methanol removal without significant loss of the ethanol reactant.[15]

Workflow for Transesterification

Caption: Workflow for EMA synthesis via transesterification.

Section 5: Detailed Experimental Protocols

The following protocols are intended for laboratory-scale synthesis and must be performed with strict adherence to safety guidelines.

Protocol 1: Laboratory-Scale EMA Synthesis via H₂SO₄-Catalyzed Esterification

-

Materials:

-

Methacrylic acid (MAA): 1.0 mol

-

Absolute Ethanol: 3.0 mol

-

Concentrated Sulfuric Acid (98%): 0.05 mol

-

Hydroquinone (inhibitor): 0.5 g

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Distillation apparatus

-

-

Methodology:

-

Setup: Assemble the flask with the Dean-Stark trap and reflux condenser. Ensure all glassware is dry.

-

Charging Reactor: To the round-bottom flask, add the methacrylic acid, absolute ethanol, and hydroquinone. Begin stirring.

-

Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture. The addition is exothermic.

-

Reaction: Heat the mixture to a gentle reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (1.0 mol, 18 mL) has been collected, which typically takes 6-8 hours.[8]

-

Cooling & Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Workup: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (to neutralize the sulfuric acid and unreacted MAA) until effervescence ceases.

-

Saturated brine (to remove residual salts and water).

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Purify the crude EMA by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for the pressure used (e.g., ~60 °C at 100 mmHg). Ensure a small amount of inhibitor is in the receiving flask.

-

Section 6: Safety, Handling, and Storage

This compound is a hazardous chemical requiring stringent safety protocols.

-

Hazards: EMA is a highly flammable liquid and vapor.[5] Vapors can form explosive mixtures with air.[5] It is a skin and respiratory tract irritant and a potential skin sensitizer.[5][18]

-

Safe Handling:

-

Use explosion-proof electrical equipment and non-sparking tools.[19][20]

-

Ground and bond all containers and equipment during transfer to prevent static discharge.[20][21]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[20][21]

-

Storage:

-

Store in tightly closed containers in a cool, dry, dark, and well-ventilated area.[19][21]

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[18][19]

-

EMA must be stored with an adequate concentration of a polymerization inhibitor.[5] Do not store under an inert atmosphere, as common inhibitors require oxygen to be effective.[21]

-

References

-

Novel Catalysts for the Environmentally Friendly Synthesis of Mthis compound. (n.d.). osti.gov. Retrieved from [Link]

-

SAFETY DATA SHEET this compound. (2024). chembk.com. Retrieved from [Link]

- CN102766049A - Preparation method of this compound. (2012). Google Patents.

- JPH03190841A - Production of ethyl acrylate or this compound. (1991). Google Patents.

-

Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)this compound with methanol and the competitive effect on free-radical polymerization. (2021). RSC Publishing. Retrieved from [Link]

-

Mthis compound Production - An Overview of the Process and Applications. (2023). matheson-trigas.com. Retrieved from [Link]

-

Novel Catalysts for the Environmentally Friendly Synthesis of Mthis compound. (1996). American Chemical Society. Retrieved from [Link]

-

Safety Data Sheet: this compound. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

The influence of the catalyst on the kinetics of ethyl metacrylate synthesis. (2009). ResearchGate. Retrieved from [Link]

-

Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (n.d.). Research India Publications. Retrieved from [Link]

-

Common Name: this compound HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Improved synthesis method of 2-(dimethylamino) this compound. (2013). ResearchGate. Retrieved from [Link]

-

How Is Mthis compound (MMA) Made? - Production Process, Uses & FAQs. (2024). Jubaili Bros. Retrieved from [Link]

- US6025520A - Method for preparing (meth)acrylic acid ester. (2000). Google Patents.

- US3639460A - Esterification of methacrylic acid. (1972). Google Patents.

-

ICSC 0272 - this compound. (n.d.). Inchem.org. Retrieved from [Link]

-

Envisaged mechanism for the esterification of methacrylic acid by an alcohol. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of kinetic parameters of this compound polymerization by using the dead‐end procedure. (n.d.). ResearchGate. Retrieved from [Link]

-

The kinetics of the esterification of methacrylic acid with lower aliphatic alcohols. (2009). BazTech. Retrieved from [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

- US4435594A - Process for the preparation of methacrylic acid esters. (1984). Google Patents.

-

Understanding mthis compound from a production process perspective. (2024). LinkedIn. Retrieved from [Link]

-

Polymerization Mechanism and Kinetics of Preparation of Methacrylic Acid-Ethyl Acrylate Copolymer Emulsion Reverse Demulsifier. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of poly[2-(dimethylamino)this compound] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device. (2025). PubMed. Retrieved from [Link]

-

Synthesis of poly(this compound-co-mthis compound) obtained via ATRP using ruthenium benzylidene complexes. (2018). ResearchGate. Retrieved from [Link]

- US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers. (2007). Google Patents.

-

Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. (2016). PMC - NIH. Retrieved from [Link]

-

Synthesis and Characterization of Copolymers of Mthis compound and 2-Ethoxythis compound. (2015). Scientific & Academic Publishing. Retrieved from [Link]

-

Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO. (2021). MDPI. Retrieved from [Link]

-

This compound | C6H10O2. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (stabilised) for synthesis 97-63-2 [sigmaaldrich.com]

- 5. ICSC 0272 - this compound [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Copolymers of Mthis compound and 2-Ethoxythis compound [article.sapub.org]

- 8. CN102766049A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]

- 10. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. JPH03190841A - Production of ethyl acrylate or this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. US4435594A - Process for the preparation of methacrylic acid esters - Google Patents [patents.google.com]

- 15. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemos.de [chemos.de]

- 19. chemicalbook.com [chemicalbook.com]

- 20. ark-chem.co.jp [ark-chem.co.jp]

- 21. nj.gov [nj.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Poly(ethyl methacrylate) (PEMA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Poly(ethyl methacrylate)

Poly(this compound) (PEMA) is a synthetic acrylate polymer with a hydrophobic nature, belonging to the larger family of polymethacrylates.[1] While structurally similar to the more ubiquitous poly(mthis compound) (PMMA), PEMA exhibits distinct properties that make it a material of significant interest in various scientific and industrial fields, particularly in the biomedical and pharmaceutical sectors. Notably, PEMA generates less heat during polymerization, possesses a lower modulus of elasticity, and has a softer overall texture compared to PMMA.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of PEMA, offering a technical resource for researchers and professionals. The information presented herein is intended to facilitate a deeper understanding of PEMA's behavior and to aid in its application, particularly in the realm of drug development where material properties are of paramount importance. We will delve into the synthesis of this polymer, explore its key characteristics through detailed data and experimental protocols, and discuss the implications of these properties for its practical use.

I. Synthesis of Poly(this compound)

The primary method for synthesizing PEMA is through the free-radical polymerization of its monomer, this compound. This process is a classic example of a chain-growth polymerization, which can be broken down into three fundamental stages: initiation, propagation, and termination.[2]

Visualizing the Polymerization Process

Caption: Free-radical polymerization of this compound to form PEMA.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol outlines a typical laboratory-scale synthesis of PEMA via free-radical polymerization. The choice of initiator and solvent can be tailored to achieve desired molecular weights and polydispersity indices.

Materials:

-

This compound (EMA) monomer (inhibitor removed)

-

Benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) as initiator

-

Toluene or ethyl acetate as solvent

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Monomer Purification: To ensure a controlled polymerization, it is crucial to remove the inhibitor (typically hydroquinone or its methyl ether) from the commercial EMA monomer. This can be achieved by washing the monomer with an aqueous alkali solution followed by drying over an anhydrous salt, or by passing it through a column of activated alumina.

-

Reaction Setup: Assemble a clean, dry round-bottom flask with a reflux condenser and a magnetic stir bar. The system should be connected to a nitrogen line to facilitate purging and maintain an inert atmosphere, as oxygen can inhibit free-radical polymerization.

-

Reagent Addition: In the flask, dissolve the desired amount of initiator (e.g., 0.1-1.0 mol% relative to the monomer) in the chosen solvent.

-

Inerting the System: Purge the reaction vessel with nitrogen for at least 15-20 minutes to remove any dissolved oxygen from the solvent and the headspace.

-

Initiation of Polymerization: While maintaining a gentle nitrogen flow, add the purified EMA monomer to the reaction flask. Heat the mixture to the desired reaction temperature (typically 60-80 °C for BPO or AIBN) using a heating mantle or oil bath. The choice of temperature is critical as it affects the rate of initiator decomposition and, consequently, the rate of polymerization and the final molecular weight of the polymer. Higher temperatures lead to faster polymerization but often result in lower molecular weight polymers.

-

Polymerization: Allow the reaction to proceed under constant stirring for a predetermined time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymerization progresses.

-

Termination and Precipitation: Cool the reaction mixture to room temperature. To isolate the polymer, slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The PEMA will precipitate as a white solid.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

II. Physical Properties of Poly(this compound)

The physical properties of PEMA are fundamental to its processing and end-use performance. These properties are intrinsically linked to its molecular structure, including molecular weight and its distribution.

Key Physical Properties of PEMA

| Property | Typical Value | Conditions |

| Appearance | White, fine beads or powder | - |

| Molecular Weight (Mw) | ~515,000 g/mol (by GPC) | Varies with synthesis |

| Glass Transition Temp. (Tg) | 63 °C | 10 °C/min heating rate |

| Refractive Index (nD) | 1.485 | 20 °C |

| Density | 1.11 g/mL | 25 °C |

| Water Solubility | Insoluble | Standard conditions |

Note: The values presented are typical and can vary depending on the specific grade and molecular weight of the PEMA.

The Influence of Molecular Weight

The molecular weight of PEMA significantly influences its mechanical and thermal properties. Generally, as the molecular weight increases, properties such as tensile strength and glass transition temperature also tend to increase, up to a certain plateau.[3] This is due to the increased entanglement of the longer polymer chains, which restricts their mobility.[4] Researchers can tailor the molecular weight of PEMA during synthesis by adjusting the initiator-to-monomer ratio, the reaction temperature, and the presence of chain transfer agents to achieve the desired material characteristics for a specific application.

III. Chemical Properties of Poly(this compound)

The chemical properties of PEMA dictate its stability in various environments and its interactions with other substances, which is of particular importance in drug formulation and delivery applications.

Solubility

PEMA is a hydrophobic polymer and is therefore insoluble in water.[5] However, it readily dissolves in a range of organic solvents.

Solubility Profile of PEMA:

-

Soluble in: Acetone, Benzene, Chloroform, Methyl Ethyl Ketone (MEK), Tetrahydrofuran (THF), Toluene[6]

-

Insoluble in: Water, Ethanol (can be softened by it)[1]

The choice of solvent is critical for processing PEMA, such as for casting films or preparing polymer solutions for further modification. The solubility is governed by the principle of "like dissolves like," where the polarity of the polymer and the solvent play a key role.

Chemical Resistance

PEMA exhibits good resistance to dilute acids, alkalis, and aliphatic hydrocarbons. However, it is susceptible to attack by strong acids, aromatic hydrocarbons, ketones, and esters. The chemical resistance of PEMA is similar to that of PMMA.

Chemical Resistance Overview (based on PMMA data):

| Chemical Class | Resistance | Examples |

| Dilute Acids | Good | Hydrochloric acid (30%), Sulfuric acid (30%) |

| Alkalis | Good | Sodium hydroxide (45%) |

| Aliphatic Hydrocarbons | Good | Gasoline, Kerosene |

| Aromatic Hydrocarbons | Poor | Benzene, Toluene, Xylene |

| Ketones | Poor | Acetone, Methyl ethyl ketone |

| Esters | Poor | Ethyl acetate, Butyl acetate |

| Strong Concentrated Acids | Poor | Sulfuric acid (70%), Nitric acid (70%) |

This data is based on the chemical resistance of PMMA and should be used as a guideline for PEMA. It is always recommended to perform specific compatibility testing for critical applications.

Thermal Degradation

The thermal stability of PEMA is a crucial factor in its processing and long-term performance. The thermal degradation of PEMA is a complex process that occurs in multiple steps. These steps are generally attributed to the loss of labile end groups, side-chain scission, anhydride formation, and finally, main-chain degradation.

IV. Experimental Characterization of PEMA

To ensure the quality and performance of PEMA for a given application, a suite of analytical techniques is employed to characterize its properties.

Determining Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. The glass transition is observed as a step-change in the heat capacity of the material.

Caption: Workflow for DSC analysis of PEMA.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PEMA sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Calibration: Ensure the DSC instrument is properly calibrated for temperature and heat flow using appropriate standards (e.g., indium).

-

Experimental Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set up a temperature program. A typical program for PEMA would be:

-

Equilibrate at a temperature well below the expected Tg (e.g., 25 °C).

-

Ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a temperature well above the Tg (e.g., 100 °C). The heating rate is a critical parameter; a slower rate provides better resolution but lower sensitivity, while a faster rate offers higher sensitivity but may broaden the transition. A rate of 10 °C/min is a common starting point.

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan under the same conditions. The second scan is often used for analysis as it provides data on a sample with a known and controlled thermal history.

-

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the resulting thermogram as the midpoint of the step-change in the heat flow curve.

Measuring Molecular Weight by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer. The principle is based on separating polymer molecules based on their size in solution.

Caption: Workflow for GPC analysis of PEMA.

-

Sample Preparation:

-

Accurately weigh a small amount of the PEMA sample (e.g., 2-5 mg).

-

Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF), to a known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it must be a good solvent for the polymer and compatible with the GPC columns and detector. THF is a common choice for polymethacrylates.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could damage the GPC columns.

-

-

Instrument Setup:

-

Equilibrate the GPC system, including the columns and detector, with the mobile phase (the same solvent used to dissolve the sample) at a constant flow rate (e.g., 1 mL/min).

-

The system should be calibrated with a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards) to create a calibration curve of elution volume versus log(molecular weight).

-

-

Data Acquisition: Inject a known volume of the filtered sample solution into the GPC system. The detector (commonly a refractive index detector for PEMA) will record the concentration of the polymer as it elutes from the columns.

-

Data Analysis: The resulting chromatogram is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PEMA sample by comparing its elution profile to the calibration curve.

V. Applications in Drug Development

The unique combination of properties of PEMA makes it an attractive candidate for various applications in the pharmaceutical and biomedical fields. Its biocompatibility, in particular, is a significant advantage. PEMA is known to exhibit good biocompatibility and in vivo stability, making it suitable for use in implants and medical devices.[6]

Potential applications include:

-

Drug Delivery Systems: PEMA can be used to formulate micro- and nanoparticles for controlled drug release. Its hydrophobic nature can be advantageous for encapsulating and delivering hydrophobic drugs.

-

Medical Device Coatings: Its film-forming properties and biocompatibility make it suitable for coating medical devices to improve their biocompatibility and performance.

-

Dental and Orthopedic Applications: Similar to PMMA, PEMA's properties lend themselves to applications in dentistry and orthopedics, such as in bone cements and dental prosthetics.

Conclusion

Poly(this compound) is a versatile polymer with a distinct set of physical and chemical properties that differentiate it from other members of the polymethacrylate family. Its lower modulus of elasticity, softer texture, and favorable biocompatibility profile make it a material of considerable interest, particularly in the fields of drug development and biomedical engineering. A thorough understanding of its synthesis, characterization, and fundamental properties, as outlined in this guide, is essential for harnessing its full potential in innovative applications. The experimental protocols provided serve as a practical foundation for researchers to analyze and tailor PEMA to meet the specific demands of their advanced applications.

References

-

Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (URL: [Link])

-

Development of Synthesis and Application of High Molecular Weight Poly(Mthis compound). (URL: [Link])

-

Effect of Molecular Weight and Polymer Concentration on the Triple Temperature/pH/Ionic Strength-Sensitive Behavior of Poly(2-(dimethylamino)this compound) | Request PDF. (URL: [Link])

-

Influence of molecular weight of polymethyl(methacrylate) beads on the properties and structure of cross-linked denture base polymer. (URL: [Link])

-

Poly(this compound) - Wikipedia. (URL: [Link])

-

i POLYMERIZATION AND CHARACTERIZATION OF POLY(this compound) A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLI. (URL: [Link])

-

Straightforward Catalyst/Solvent-free Iodine-Mediated Living Radical Polymerization of Functional Monomers Driven by Visible Light Irradiation. (URL: [Link])

-

Elastic modulus, strength and elongation of a blank PMMA, and its BNNTs' composites.. (URL: [Link])

-

The impact of the molecular weight on the electrochemical properties of poly(TEMPO methacrylate) - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

GPC Sample Preparation Guide: From Plastics to Biopolymers. (URL: [Link])

-

GLASS TRANSITIONS in POLY(METHACRYLATES). (URL: [Link])

-

Using GPC/SEC for Compositional Analysis. (URL: [Link])

-

Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (URL: [Link])

-

TABLE 3 : Experimental conditions for polymer syntheses and GPC... (URL: [Link])

-

(PDF) Synthesis of poly(this compound-co-mthis compound) obtained via ATRP using ruthenium benzylidene complexes. (URL: [Link])

-

Investigation of Polymers with Differential Scanning Calorimetry Contents. (URL: [Link])

-

The Effect of Poly (Mthis compound) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. (URL: [Link])

-

Typical DSC thermograms for PMMA matrix (first and second scans).. (URL: [Link])

-

PMMA. (URL: [Link])

-

Molecular Weight's Effect On Polymer Properties | Polymer Engineering. (URL: [Link])

-

Synthesis of poly(mthis compound) or poly(mthis compound)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR). (URL: [Link])

-

Elongation at break and strain a yield for PMMA-0 and PMMA/DOPO compositions. …. (URL: [Link])

-

DSC curves of a PMMA, b PMMA-5-PP, c PMMA-5-PS and d PMMA-5-PS. (URL: [Link])

-

Thermal Characterization of PMMA Thin Films Using Modulated Differential Scanning Calorimetry | Macromolecules. (URL: [Link])

-

Mechanical properties - Technical data. (URL: [Link])

Sources

- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. Development of Synthesis and Application of High Molecular Weight Poly(Mthis compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. Poly[2-(dimethylamino)this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]

Ethyl Methacrylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Polymerization, Characterization, and Application of a Versatile Monomer

Introduction

Ethyl methacrylate (EMA) is an alpha,beta-unsaturated carboxylic ester and a prominent monomer in the production of acrylate polymers. With a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol , this colorless, volatile liquid is a cornerstone in various industrial and biomedical applications.[1] Its CAS number is 97-63-2.[2] This guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its advanced applications in drug delivery systems, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 97-63-2 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₂ | [1][5] |